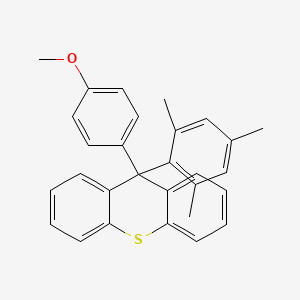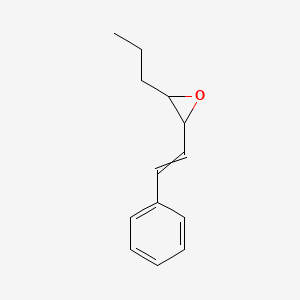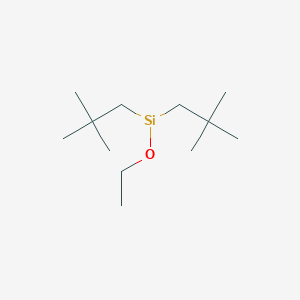
CID 13118875
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2,2-dimethylpropyl)(ethoxy)silane: is an organosilicon compound characterized by the presence of silicon bonded to organic groups. This compound is part of the broader class of silanes, which are widely used in various industrial and scientific applications due to their unique chemical properties. The structure of bis(2,2-dimethylpropyl)(ethoxy)silane includes two 2,2-dimethylpropyl groups and one ethoxy group attached to a silicon atom.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,2-dimethylpropyl)(ethoxy)silane typically involves the reaction of 2,2-dimethylpropylmagnesium bromide with ethoxysilane. This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane. The general reaction scheme is as follows: [ \text{2,2-dimethylpropylmagnesium bromide} + \text{ethoxysilane} \rightarrow \text{bis(2,2-dimethylpropyl)(ethoxy)silane} + \text{MgBr} ]
Industrial Production Methods: On an industrial scale, the production of bis(2,2-dimethylpropyl)(ethoxy)silane may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the control of temperature, pressure, and the use of catalysts to enhance the reaction rate.
化学反应分析
Types of Reactions: Bis(2,2-dimethylpropyl)(ethoxy)silane undergoes various chemical reactions, including:
Hydrolysis: The ethoxy group can be hydrolyzed in the presence of water, leading to the formation of silanols.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The ethoxy group can be substituted by other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous acids/bases.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Substitution: Nucleophiles like halides or alkoxides under anhydrous conditions.
Major Products:
Hydrolysis: Silanols.
Condensation: Siloxanes.
Substitution: Various substituted silanes depending on the nucleophile used.
科学研究应用
Chemistry: Bis(2,2-dimethylpropyl)(ethoxy)silane is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in the modification of surfaces to enhance their hydrophobicity and chemical resistance.
Biology and Medicine: In biological research, silanes like bis(2,2-dimethylpropyl)(ethoxy)silane are used to functionalize surfaces for biomolecule immobilization, which is crucial in biosensor development and diagnostic assays.
Industry: Industrially, this compound is used in the production of silicone polymers and resins, which find applications in coatings, adhesives, and sealants. It is also used as a coupling agent to improve the adhesion between inorganic fillers and organic polymers.
作用机制
The mechanism of action of bis(2,2-dimethylpropyl)(ethoxy)silane involves the interaction of its silicon atom with various substrates. The ethoxy group can hydrolyze to form silanols, which can then condense to form siloxane bonds. This process is crucial in the formation of silicone networks and the modification of surfaces to enhance their properties.
相似化合物的比较
- Methyltrimethoxysilane
- Vinyltriethoxysilane
- Phenyltrimethoxysilane
Comparison: Bis(2,2-dimethylpropyl)(ethoxy)silane is unique due to the presence of bulky 2,2-dimethylpropyl groups, which provide steric hindrance and influence the reactivity and properties of the compound. Compared to methyltrimethoxysilane and vinyltriethoxysilane, bis(2,2-dimethylpropyl)(ethoxy)silane offers enhanced hydrophobicity and thermal stability, making it suitable for specific applications where these properties are desired.
属性
分子式 |
C12H27OSi |
|---|---|
分子量 |
215.43 g/mol |
InChI |
InChI=1S/C12H27OSi/c1-8-13-14(9-11(2,3)4)10-12(5,6)7/h8-10H2,1-7H3 |
InChI 键 |
CLBQZPJNANMSLR-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](CC(C)(C)C)CC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


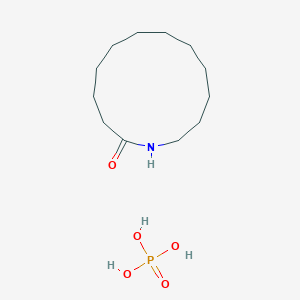
![N,N-Diethyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14381035.png)
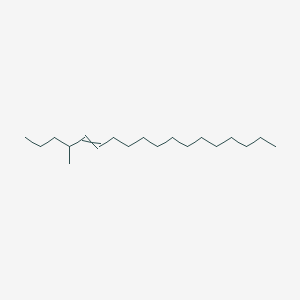
![3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propan-1-OL](/img/structure/B14381043.png)
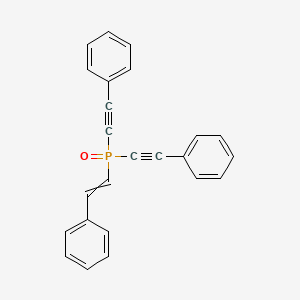

![[(4-Methylpent-4-en-1-yl)oxy]benzene](/img/structure/B14381053.png)
![2-[3-(Chloromethyl)azepan-1-yl]ethan-1-ol](/img/structure/B14381056.png)

![2-Benzyl-3H-[1,2,4]triazino[3,2-b]quinazoline-3,10(4H)-dione](/img/structure/B14381064.png)
![1,1'-(Pyridine-2,6-diyl)bis{3-[(5-hydroxypentyl)amino]but-2-en-1-one}](/img/structure/B14381069.png)
